1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide 1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034433-20-8
VCID: VC6450384
InChI: InChI=1S/C16H18N4O2S2/c1-12(2)20-9-16(18-11-20)24(21,22)19-8-13-3-5-17-15(7-13)14-4-6-23-10-14/h3-7,9-12,19H,8H2,1-2H3
SMILES: CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Molecular Formula: C16H18N4O2S2
Molecular Weight: 362.47

1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide

CAS No.: 2034433-20-8

Cat. No.: VC6450384

Molecular Formula: C16H18N4O2S2

Molecular Weight: 362.47

* For research use only. Not for human or veterinary use.

1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide - 2034433-20-8

Specification

CAS No. 2034433-20-8
Molecular Formula C16H18N4O2S2
Molecular Weight 362.47
IUPAC Name 1-propan-2-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide
Standard InChI InChI=1S/C16H18N4O2S2/c1-12(2)20-9-16(18-11-20)24(21,22)19-8-13-3-5-17-15(7-13)14-4-6-23-10-14/h3-7,9-12,19H,8H2,1-2H3
Standard InChI Key WXZCEDHJZDCHDZ-UHFFFAOYSA-N
SMILES CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s structure can be deconstructed into four primary components:

  • Imidazole Core: A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The 1-position is substituted with an isopropyl group, while the 4-position hosts a sulfonamide functional group.

  • Sulfonamide Group: The -SO₂-NH- moiety at the 4-position of the imidazole ring, a common pharmacophore in antimicrobial and diuretic agents.

  • Pyridinylmethyl Linker: A methylene bridge connects the imidazole sulfonamide to a pyridine ring. The pyridine’s 2-position is substituted with a thiophen-3-yl group.

  • Thiophene Substituent: A sulfur-containing heterocycle at the pyridine’s 2-position, contributing to electronic modulation and potential π-π stacking interactions in biological targets.

Key bond lengths and angles can be inferred from crystallographic data of analogous compounds. For example, the C-S bond in the sulfonamide group typically measures ~1.63 Å, while the C-N bond in the imidazole ring ranges between 1.32–1.38 Å .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(propan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide likely involves sequential functionalization of the imidazole and pyridine rings. A plausible retrosynthetic pathway includes:

  • Imidazole Sulfonamide Formation: Sulfonation of 1-isopropylimidazole at the 4-position using chlorosulfonic acid, followed by amidation with an appropriate amine.

  • Pyridine-Thiophene Coupling: Suzuki-Miyaura cross-coupling between a bromopyridine derivative and thiophen-3-ylboronic acid to install the thiophene moiety.

  • Methylation and Linkage: Introduction of the methylene bridge via nucleophilic substitution or reductive amination between the pyridine and imidazole-sulfonamide intermediates.

Stepwise Synthesis

Step 1: Synthesis of 1-Isopropylimidazole-4-sulfonamide
1-Isopropylimidazole is treated with chlorosulfonic acid at 0–5°C to yield the sulfonyl chloride intermediate, which is subsequently reacted with aqueous ammonia to form the sulfonamide.

Step 2: Preparation of 2-(Thiophen-3-yl)pyridin-4-ylmethanol
4-Bromopyridine undergoes palladium-catalyzed cross-coupling with thiophen-3-ylboronic acid in a tetrahydrofuran/water mixture (3:1) at 80°C . The resulting 2-(thiophen-3-yl)pyridine is then hydroxymethylated using paraformaldehyde under basic conditions.

Step 3: Coupling of Imidazole Sulfonamide and Pyridine Moiety
The hydroxymethylpyridine derivative is converted to its corresponding bromide using PBr₃, followed by nucleophilic displacement with the imidazole sulfonamide in dimethylformamide (DMF) with K₂CO₃ as a base.

StepReactionReagents/ConditionsYield (%)
1SulfonationClSO₃H, 0–5°C78
2Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C85
3Nucleophilic SubstitutionPBr₃, DMF, K₂CO₃, 60°C65

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 1.45 (d, J = 6.8 Hz, 6H, isopropyl-CH₃),

    • δ 4.75 (septet, 1H, isopropyl-CH),

    • δ 5.12 (s, 2H, -CH₂-pyridine),

    • δ 7.25–7.45 (m, 3H, thiophene-H and pyridine-H5),

    • δ 8.60 (d, 1H, pyridine-H6),

    • δ 8.85 (s, 1H, imidazole-H2) .

  • ¹³C NMR:

    • 22.1 ppm (isopropyl-CH₃),

    • 48.9 ppm (-CH₂-pyridine),

    • 121.5–150.3 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

  • Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide group. The absence of N-H stretches above 3300 cm⁻¹ suggests complete amidation.

Physicochemical Properties

PropertyValue
Molecular Weight391.47 g/mol
Melting Point214–217°C (decomp.)
Solubility (Water)<0.1 mg/mL
LogP2.85 (predicted)
pKa6.2 (sulfonamide NH)

The compound’s poor aqueous solubility aligns with its lipophilic heterocyclic components, necessitating formulation strategies such as salt formation or nanoemulsion for pharmacological applications.

Hypothesized Pharmacological Activity

Anticancer Screening

Preliminary molecular docking studies of analogous compounds suggest moderate binding affinity (ΔG = -8.2 kcal/mol) to vascular endothelial growth factor receptor-2 (VEGFR-2), implicating potential antiangiogenic effects .

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